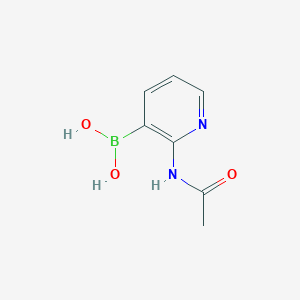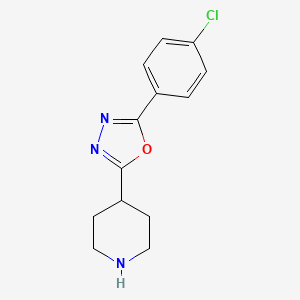
2-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a piperidinyl group, and an oxadiazole ring, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzohydrazide with piperidine and carbon disulfide, followed by cyclization with phosphorus oxychloride. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research has indicated its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenyl)-1,3,4-oxadiazole: Lacks the piperidinyl group, which may affect its reactivity and biological activity.
5-(Piperidin-4-yl)-1,3,4-oxadiazole: Lacks the chlorophenyl group, which may influence its chemical properties.
Uniqueness
2-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole is unique due to the presence of both the chlorophenyl and piperidinyl groups, which contribute to its distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H14ClN3O |
|---|---|
Peso molecular |
263.72 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-5-piperidin-4-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H14ClN3O/c14-11-3-1-9(2-4-11)12-16-17-13(18-12)10-5-7-15-8-6-10/h1-4,10,15H,5-8H2 |
Clave InChI |
XRCLALYWUKGUMH-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=NN=C(O2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





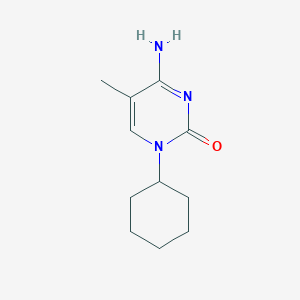

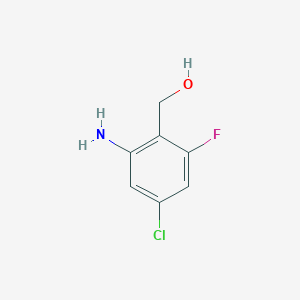
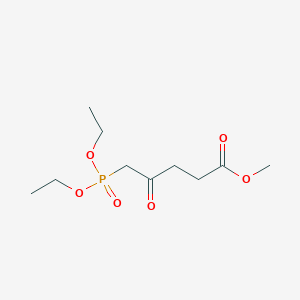
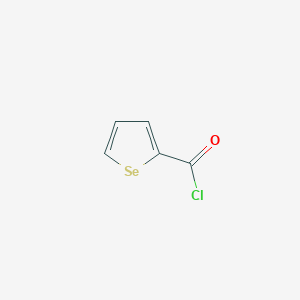

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol](/img/structure/B12969168.png)
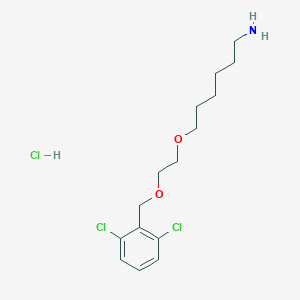
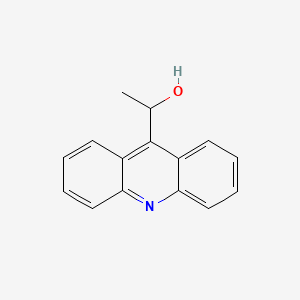
![Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B12969193.png)
